N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide
CAS No.: 1210318-71-0
Cat. No.: VC5193858
Molecular Formula: C17H20FN3OS
Molecular Weight: 333.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210318-71-0 |
|---|---|
| Molecular Formula | C17H20FN3OS |
| Molecular Weight | 333.43 |
| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H20FN3OS/c18-15-3-1-2-4-16(15)21-10-8-20(9-11-21)7-6-19-17(22)14-5-12-23-13-14/h1-5,12-13H,6-11H2,(H,19,22) |
| Standard InChI Key | PQERFGWWJXUVCA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)C2=CSC=C2)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide features a molecular formula of C₁₇H₁₉FN₃O₂S, derived from its constituent groups:
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Thiophene-3-carboxamide: A five-membered aromatic ring containing sulfur (C₅H₄NOS).
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4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a fluorophenyl group at the para position (C₁₀H₁₁FN₂).
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Ethyl linker: A two-carbon chain (C₂H₄) connecting the piperazine and carboxamide groups .
The molecular weight is calculated as 339.42 g/mol, with potential hydrogen bond donors (2) and acceptors (5) contributing to its physicochemical properties.
Structural Analogues and Comparative Data
Structural analogs, such as N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide (CAS 897611-48-2), share similarities in their piperazine-thiophene architecture but differ in substituents and functional groups . For instance, the replacement of the sulfonyl group with a simpler ethyl chain and the shift from thiophene-2-carboxamide to thiophene-3-carboxamide likely alter solubility and target affinity. Another analogue, methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate (PubChem CID 3389621), demonstrates the pharmacological significance of fluorophenyl-piperazine motifs in nucleoside transporter inhibition .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis protocol for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is documented, its preparation likely involves:
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Piperazine functionalization: Introducing the 2-fluorophenyl group to piperazine via nucleophilic aromatic substitution or Ullmann coupling.
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Ethyl chain incorporation: Linking the piperazine to thiophene-3-carboxamide using ethyl bromide or similar alkylating agents.
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Carboxamide formation: Activating the carboxylic acid group of thiophene-3-carboxylic acid with coupling reagents (e.g., EDC/HOBt) followed by reaction with ethylamine .
Physicochemical Characterization
Key properties inferred from analogues include:
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Solubility: Moderate lipophilicity due to the fluorophenyl and thiophene rings, suggesting better solubility in organic solvents than water.
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Stability: Resistance to hydrolysis under physiological conditions, as seen in related carboxamide derivatives .
Pharmacological Activity and Mechanism
Receptor Modulation
Piperazine derivatives are known to interact with serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors. The fluorophenyl group enhances binding affinity through hydrophobic and electrostatic interactions, as demonstrated in antipsychotic agents like aripiprazole . While direct evidence is lacking, the compound’s piperazine-thiophene scaffold may confer similar receptor-modulating properties.
Comparative Analysis of Analogues
Substituent Effects on Activity
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Naphthalene vs. Benzene Moieties: Replacing naphthalene with benzene in FPMINT analogues abolishes ENT1/ENT2 inhibition, highlighting the importance of aromatic bulk for target engagement .
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Halogen Substitution: Fluorine at the ortho position of the phenyl ring enhances ENT2 selectivity, while chlorine or methyl groups at meta/para positions restore ENT1 activity . These findings suggest that the 2-fluorophenyl group in N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide may optimize ENT2 selectivity.
Kinetic and Binding Studies
In irreversible inhibitors like compound 3c (IC₅₀: 0.57 µM for ENT2), fluorophenyl-piperazine derivatives reduce Vₘₐₓ of nucleoside uptake without affecting Kₘ, indicating non-competitive inhibition . Molecular docking suggests unique binding sites distinct from conventional ENT inhibitors, a trait potentially shared by the subject compound.
Future Directions and Applications
Research Gaps and Challenges
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